molecular formula C10H7IO3 B12835491 (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid CAS No. 35504-88-2

(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid

Cat. No.: B12835491
CAS No.: 35504-88-2
M. Wt: 302.06 g/mol
InChI Key: IKCHXXGHWPWNOJ-AATRIKPKSA-N
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Description

(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenylacetic acid
  • 4-Iodobenzoic acid
  • 4-Iodophenylalanine

Uniqueness

(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of an iodine atom on the phenyl ring and the butenoic acid moiety These features confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

35504-88-2

Molecular Formula

C10H7IO3

Molecular Weight

302.06 g/mol

IUPAC Name

(E)-4-(4-iodophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+

InChI Key

IKCHXXGHWPWNOJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)I

Origin of Product

United States

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